6-(3-Chlorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Mesoionic Purinone Analogs
Studies on mesoionic purinone analogs, closely related to the compound , have shown significant synthetic pathways and properties. For instance, the synthesis of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, has been achieved. These compounds are found to predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, demonstrating their chemical reactivity and potential for further functionalization (Coburn & Taylor, 1982).
Inhibitors of Lck Kinase
Research has identified imidazo[4,5-h]isoquinolin-7,9-dione derivatives as potent adenosine 5'-triphosphate competitive inhibitors of lck kinase, a crucial enzyme in T-cell activation. Structural modifications led to significant improvements in potency, suggesting the potential of such compounds in developing new therapeutic agents (Snow et al., 2002).
Structural and Synthetic Insights
Investigations into the structure and synthesis of 6-(substituted-imidazol-1-yl)purines have revealed versatile substrates for regiospecific alkylation and glycosylation, showcasing the adaptability and utility of these compounds in nucleoside analog synthesis. X-ray crystal structures have provided insight into the coplanar conformations and potential applications of these purine derivatives (Zhong et al., 2006).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or behavior.
I hope this general outline is helpful. If you have more specific questions or if there’s a particular aspect of the analysis you’re interested in, feel free to ask!
properties
IUPAC Name |
6-(3-chlorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3/c1-10-9-23-15-16(21-18(23)24(10)14-7-5-6-13(20)8-14)22(4)19(28)25(17(15)27)11(2)12(3)26/h5-9,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSIXZUQWYGIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)C(C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |
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